![molecular formula C27H22N2O6 B5200210 1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5200210.png)

1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

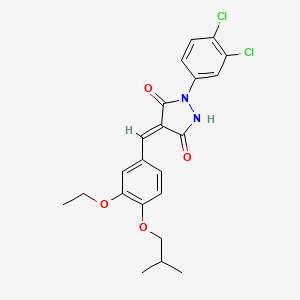

1-[(Acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate, also known as ANPA, is a chemical compound that has been extensively studied for its potential use in scientific research. ANPA is a derivative of 2-naphthyl phenoxyacetate and is commonly used as a substrate for enzymes such as chymotrypsin and trypsin. In

Mechanism of Action

1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate is a competitive inhibitor of chymotrypsin and trypsin. It binds to the active site of these enzymes, preventing them from interacting with their natural substrates. This inhibition can be reversed through the addition of excess substrate or the use of specific enzyme inhibitors. The mechanism of action of this compound is well understood, making it a valuable tool for studying enzyme kinetics and inhibition.

Biochemical and Physiological Effects

This compound has no known physiological effects in vivo. However, it has been shown to have a number of biochemical effects in vitro. For example, this compound has been shown to induce conformational changes in enzymes such as chymotrypsin, leading to altered activity and specificity. This compound has also been used to study the effects of pH and temperature on enzyme activity, providing valuable insights into the factors that influence enzyme function.

Advantages and Limitations for Lab Experiments

1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has a number of advantages for use in lab experiments. It is a well-characterized substrate that is readily available and relatively inexpensive. It is also stable and can be stored for extended periods of time without degradation. However, this compound has some limitations. It is not a natural substrate for any known enzymes, meaning that its use may not accurately reflect the behavior of enzymes in vivo. Additionally, this compound is not soluble in water, which can limit its use in certain experimental setups.

Future Directions

There are a number of potential future directions for the use of 1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate in scientific research. One potential application is in the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's. This compound could also be used to study the effects of mutations on enzyme activity, providing insights into the mechanisms of genetic diseases. Finally, this compound could be used in the development of new enzyme-based biosensors for the detection of specific molecules in biological samples.

Conclusion

In conclusion, this compound is a valuable tool for studying enzyme kinetics and inhibition. Its well-understood mechanism of action, availability, and stability make it a popular choice for researchers in a wide range of fields. While this compound has some limitations, its potential future applications make it an exciting area of research for the future.

Synthesis Methods

1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate can be synthesized through a multistep process involving the reaction of 2-naphthol with phenoxyacetic acid, followed by acetylation and nitration. The final product is obtained through a coupling reaction between the nitrophenyl group and the naphthyl group. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate is commonly used as a substrate for enzymes such as chymotrypsin and trypsin. These enzymes are involved in a wide range of biological processes, including protein digestion and blood clotting. This compound can be used to study the activity of these enzymes in vitro, allowing researchers to better understand their mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name |

[1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O6/c1-18(30)28-27(20-9-7-10-21(16-20)29(32)33)26-23-13-6-5-8-19(23)14-15-24(26)35-25(31)17-34-22-11-3-2-4-12-22/h2-16,27H,17H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVFHQZKOSEKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B5200156.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5200168.png)

![4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5200173.png)

![4-{5-[(5-cyano-2-hydroxy-4-methyl-6-oxo-3(6H)-pyridinylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B5200179.png)

![7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5200207.png)

![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5200223.png)